(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hcl (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537161
InChI: InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-9)8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1
SMILES: CC1(CC(NC1)CO)C.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol

(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hcl

CAS No.:

Cat. No.: VC13537161

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hcl -

Specification

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
IUPAC Name [(2S)-4,4-dimethylpyrrolidin-2-yl]methanol;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-9)8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1
Standard InChI Key ASPPRJKLIHMKKR-RGMNGODLSA-N
Isomeric SMILES CC1(C[C@H](NC1)CO)C.Cl
SMILES CC1(CC(NC1)CO)C.Cl
Canonical SMILES CC1(CC(NC1)CO)C.Cl

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of a five-membered pyrrolidine ring with stereochemical specificity at the 2-position hydroxymethyl group (SS-configuration). The dimethyl groups at the 4-position introduce steric hindrance, which may influence conformational flexibility and intermolecular interactions. Key structural identifiers include:

  • IUPAC Name: [(2S)-4,4-dimethylpyrrolidin-2-yl]methanol hydrochloride

  • Canonical SMILES: CC1(CC(NC1)CO)C.Cl\text{CC1(CC(NC1)CO)C.Cl}

  • Stereochemistry: The SS-enantiomer is specified, critical for potential biological activity, as chirality often dictates receptor binding affinity .

The hydrochloride salt enhances solubility in polar solvents, a common modification for improving pharmacokinetic properties in drug candidates.

Synthesis and Manufacturing

Industrial Considerations

A patent describing the synthesis of (S)-3-hydroxypyrrolidine highlights scalable methods, including distillation under reduced pressure for purification . Similar approaches may apply to this compound, emphasizing cost-effective reagents (e.g., K2CO3\text{K}_2\text{CO}_3, NaOH\text{NaOH}) and minimal purification steps .

Physicochemical Properties

PropertyValue/Description
Molecular Weight165.66 g/mol
SolubilityLikely water-soluble (HCl salt)
Melting PointNot reported; analogous compounds: 156–159°C
Optical Activity[α]D23[α]^{23}_D unspecified; similar derivatives: −43° (c = 1 in ethanol)
StabilityHygroscopic (common for HCl salts)

The compound’s hydroxymethyl group enables hydrogen bonding, while the dimethyl groups enhance lipophilicity, balancing solubility and membrane permeability .

Recent Advances and Future Directions

Structural Optimization Studies

Research on 2-(hydroxymethyl)pyrrolidine analogs demonstrates that substituents like dimethyl groups modulate bioactivity. For example:

  • Lipophilicity Adjustments: Increasing alkyl chain length improves blood-brain barrier penetration but may reduce solubility .

  • Stereochemical Impact: The SS-configuration is critical for binding to chiral receptors, as seen in S1P agonists .

Synthetic Methodology Development

Emerging techniques such as flow chemistry and enzymatic resolution could enhance the enantioselective synthesis of this compound, reducing reliance on traditional protecting-group strategies .

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